Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Description

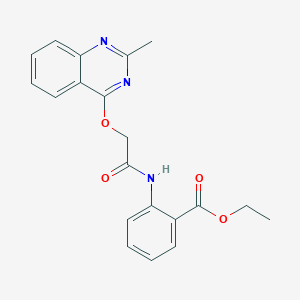

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is a synthetic quinazolinone-derived compound characterized by a benzoate ester core linked to a 2-methylquinazolin-4-yl moiety via an acetamido-oxy bridge. The structural uniqueness of this compound lies in the combination of the quinazolinone ring (a nitrogen-containing bicyclic system) and the ester-functionalized benzoate group, which may enhance solubility and bioavailability compared to simpler quinazolinone derivatives.

Properties

IUPAC Name |

ethyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-26-20(25)15-9-5-7-11-17(15)23-18(24)12-27-19-14-8-4-6-10-16(14)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUHUDGDOJUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 2-methylquinazolin-4-ol: This intermediate is prepared by reacting 2-aminobenzamide with acetic anhydride under reflux conditions.

Etherification: The 2-methylquinazolin-4-ol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl 2-(2-methylquinazolin-4-yloxy)acetate.

Amidation: The ethyl 2-(2-methylquinazolin-4-yloxy)acetate is further reacted with 2-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.

Pathways Involved: It interferes with bacterial cell wall synthesis and quorum sensing pathways, inhibiting biofilm formation and bacterial communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzoate esters featuring heterocyclic or substituted phenyl groups. Key differences lie in the heterocyclic core, substituents, and biological activity.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Differences and Implications

Benzimidazole-thioacetamido derivatives (e.g., Compound A21) exhibit sulfur-based linkages, which may improve binding to metalloenzymes or alter redox properties .

Substituent Effects: The 4-bromo-2-formylphenoxy group in Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate increases molecular weight and logP (4.27), suggesting higher lipophilicity and membrane permeability compared to the target compound .

Biological Activity: Quinazolinone derivatives (e.g., the target compound) are frequently associated with antimicrobial activity due to their ability to disrupt bacterial folate synthesis or topoisomerase enzymes . Benzimidazole-linked compounds (e.g., Compound A21) are known for anthelmintic and antiviral applications, highlighting the role of heterocycle choice in target specificity .

Biological Activity

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is a synthetic organic compound categorized within the quinazolinone derivatives. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a subject of interest for various scientific research applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 365.4 g/mol. The compound features a quinazolinone core, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O4 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 1111149-23-5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action involves targeting bacterial enzymes and proteins, disrupting their normal functions, and inhibiting biofilm formation through interference with cell wall synthesis and quorum sensing pathways.

Anti-inflammatory and Anticancer Activities

The compound has also been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Case Studies

- Anticancer Activity : A study demonstrated that this compound showed a dose-dependent inhibition of cancer cell lines, with an IC50 value indicating effective potency against specific tumor types.

- Inflammatory Response : In vitro assays revealed that the compound significantly reduced the release of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Bacterial Enzymes : The compound inhibits enzymes critical for bacterial survival.

- Cell Signaling Pathways : It modulates pathways associated with inflammation and cancer progression.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing more complex quinazolinone derivatives. Its applications extend to:

- Pharmaceutical Development : Investigated as a lead compound for new antimicrobial agents.

- Biological Research : Used in studies aimed at understanding the mechanisms underlying its biological activities.

Comparison with Similar Compounds

A comparative analysis with similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate | Similar quinazolinone structure | Antimicrobial, but less potent |

| Quinazolinone Derivatives | Broad class with varying activities | Diverse biological effects |

| Benzocaine Derivatives | Local anesthetic properties | Limited antimicrobial activity |

Q & A

Q. What methodologies are recommended for analyzing metabolic stability and potential toxic metabolites?

- Methodological Answer: Use human liver microsomes (HLM) with NADPH cofactor to identify Phase I metabolites (LC-HRMS). Screen for reactive intermediates (e.g., glutathione traps). Assess cytotoxicity in primary hepatocytes at 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.